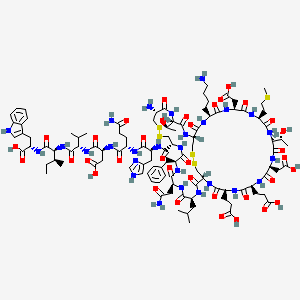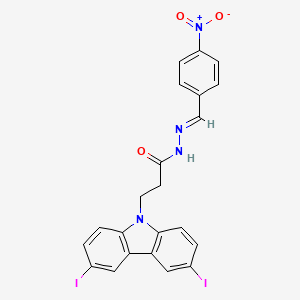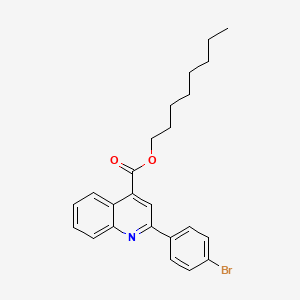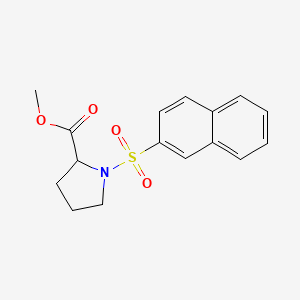
Sarafotoxin s 6c(reduced)(9ci)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sarafotoxin 6c, [Lys4]- is a peptide toxin derived from the venom of the snake Atractaspis engaddensis. It is a member of the sarafotoxin family, which shares structural and functional similarities with endothelins, a group of potent vasoconstrictor peptides. Sarafotoxin 6c, [Lys4]- is known for its ability to selectively activate endothelin receptor type B (ETB), making it a valuable tool in cardiovascular research .
準備方法
Synthetic Routes and Reaction Conditions
Sarafotoxin 6c, [Lys4]- is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis is carried out under controlled conditions to ensure the correct sequence and structure of the peptide. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of Sarafotoxin 6c, [Lys4]- follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
Sarafotoxin 6c, [Lys4]- primarily undergoes peptide bond formation and disulfide bond formation during its synthesis. It can also participate in oxidation and reduction reactions, particularly involving its cysteine residues .
Common Reagents and Conditions
Peptide Bond Formation: Protected amino acids, coupling reagents (e.g., HBTU, HATU), and bases (e.g., DIPEA).
Disulfide Bond Formation: Oxidizing agents such as iodine or air oxidation.
Oxidation and Reduction: Reducing agents like dithiothreitol (DTT) and oxidizing agents like hydrogen peroxide (H2O2).
Major Products Formed
The major product formed from these reactions is the correctly folded and oxidized peptide, Sarafotoxin 6c, [Lys4]-. The presence of disulfide bonds is crucial for its biological activity .
科学的研究の応用
Sarafotoxin 6c, [Lys4]- has a wide range of applications in scientific research:
Cardiovascular Research: Used to study the role of ETB receptors in vasoconstriction and blood pressure regulation.
Pharmacology: Serves as a tool to investigate the pharmacological properties of endothelin receptors and their antagonists.
Toxicology: Helps in understanding the toxic effects of snake venom components and their potential therapeutic applications.
Biochemistry: Utilized in studies of peptide structure and function, particularly in relation to disulfide bond formation and stability.
作用機序
Sarafotoxin 6c, [Lys4]- exerts its effects by selectively binding to and activating ETB receptors. This activation leads to the release of nitric oxide (NO) and the opening of mitochondrial ATP-sensitive potassium (KATP) channels in cardiomyocytes. The resulting effects include vasoconstriction, cardioprotection, and antiarrhythmic properties .
類似化合物との比較
Sarafotoxin 6c, [Lys4]- is unique among sarafotoxins due to its specific amino acid sequence and selective activation of ETB receptors. Similar compounds include:
Sarafotoxin 6a (SRTX-a): Another member of the sarafotoxin family with a slightly different amino acid sequence.
Sarafotoxin 6b (SRTX-b): Similar to SRTX-a but with variations in its sequence and receptor affinity.
Endothelin-1 (ET-1): A potent vasoconstrictor peptide with structural similarities to sarafotoxins but broader receptor activation
Sarafotoxin 6c, [Lys4]- stands out due to its high selectivity for ETB receptors, making it a valuable tool for specific research applications .
特性
分子式 |
C105H153N27O36S5 |
|---|---|
分子量 |
2529.8 g/mol |
IUPAC名 |
(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(1R,4S,7S,10S,13S,16S,19S,22S,25R,28S,31R,36R,39S,42S,45S)-31-amino-22-(4-aminobutyl)-42-(2-amino-2-oxoethyl)-39-benzyl-4,7-bis(2-carboxyethyl)-10,19-bis(carboxymethyl)-13,28-bis[(1R)-1-hydroxyethyl]-45-(2-methylpropyl)-16-(2-methylsulfanylethyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C105H153N27O36S5/c1-10-49(6)82(102(164)125-70(105(167)168)34-53-40-111-57-21-15-14-20-55(53)57)130-101(163)81(48(4)5)129-97(159)69(39-80(145)146)123-88(150)59(23-26-74(108)135)115-93(155)65(35-54-41-110-46-112-54)120-100(162)72-43-171-170-42-56(107)85(147)131-83(50(7)133)104(166)128-73-45-173-172-44-71(99(161)118-63(32-47(2)3)91(153)121-66(36-75(109)136)94(156)119-64(92(154)127-72)33-52-18-12-11-13-19-52)126-89(151)61(25-28-77(139)140)114-87(149)60(24-27-76(137)138)116-96(158)68(38-79(143)144)124-103(165)84(51(8)134)132-90(152)62(29-31-169-9)117-95(157)67(37-78(141)142)122-86(148)58(113-98(73)160)22-16-17-30-106/h11-15,18-21,40-41,46-51,56,58-73,81-84,111,133-134H,10,16-17,22-39,42-45,106-107H2,1-9H3,(H2,108,135)(H2,109,136)(H,110,112)(H,113,160)(H,114,149)(H,115,155)(H,116,158)(H,117,157)(H,118,161)(H,119,156)(H,120,162)(H,121,153)(H,122,148)(H,123,150)(H,124,165)(H,125,164)(H,126,151)(H,127,154)(H,128,166)(H,129,159)(H,130,163)(H,131,147)(H,132,152)(H,137,138)(H,139,140)(H,141,142)(H,143,144)(H,145,146)(H,167,168)/t49-,50+,51+,56-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,81-,82-,83-,84-/m0/s1 |
InChIキー |
VNBOQGHLRDYRCV-LFHFUXDMSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H]5CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CC6=CC=CC=C6)CC(=O)N)CC(C)C)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC5=O)CCCCN)CC(=O)O)CCSC)[C@@H](C)O)CC(=O)O)CCC(=O)O)CCC(=O)O)[C@@H](C)O)N |
正規SMILES |
CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC(=O)N)CC(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CCCCN)CC(=O)O)CCSC)C(C)O)CC(=O)O)CCC(=O)O)CCC(=O)O)C(C)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-methylphenyl)methanone](/img/structure/B12039706.png)




![6-methyl-2-[4-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12039729.png)


![4-bromo-2-[(E)-(2-{[4-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl benzoate](/img/structure/B12039741.png)


![2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12039766.png)
![9H-Fluorene, 9-[(4-methylphenyl)methylene]-](/img/structure/B12039781.png)
![7-[(furan-2-yl)methyl]-6-imino-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12039811.png)
